molecular formula C12H15NO4 B1623733 4-Ethoxy-3-methoxycinnamohydroxamic acid CAS No. 26228-02-4

4-Ethoxy-3-methoxycinnamohydroxamic acid

Cat. No.: B1623733
CAS No.: 26228-02-4
M. Wt: 237.25 g/mol
InChI Key: WNFZOYNOAJBUIG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methoxycinnamohydroxamic acid is a hydroxamic acid derivative of cinnamic acid, featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 4- and 3-positions of the aromatic ring, respectively. The hydroxamic acid group (-CONHOH) replaces the carboxylic acid (-COOH) found in its parent compound, 4-hydroxy-3-methoxycinnamic acid (ferulic acid).

Properties

CAS No.

26228-02-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C12H15NO4/c1-3-17-10-6-4-9(8-11(10)16-2)5-7-12(14)13-15/h4-8,15H,3H2,1-2H3,(H,13,14)/b7-5+

InChI Key

WNFZOYNOAJBUIG-FNORWQNLSA-N

SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NO)OC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NO)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Ethoxy-3-methoxycinnamohydroxamic acid with three analogs:

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Solubility Key Physicochemical Notes
This compound 4-Ethoxy, 3-Methoxy Hydroxamic acid ~223.24 (calculated) Low water solubility* Increased lipophilicity vs. ferulic acid
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) 4-Hydroxy, 3-Methoxy Carboxylic acid 194.18 Water, ethanol Antioxidant, pH-sensitive stability
3-Hydroxy-4-methoxycinnamic acid 3-Hydroxy, 4-Methoxy Carboxylic acid 194.18 Similar to ferulic acid Positional isomer; distinct bioactivity
3-Ethoxy-4-pentoxycinnamohydroxamic acid 3-Ethoxy, 4-Pentoxy Hydroxamic acid 301.36 Highly lipophilic* Extended alkoxy chains reduce solubility

*Inferred from substituent effects.

Key Observations:
  • Substituent Effects : Replacing the hydroxyl group in ferulic acid with ethoxy (this compound) increases lipophilicity (higher logP), likely reducing water solubility but improving membrane permeability .
  • Positional Isomerism : 3-Hydroxy-4-methoxycinnamic acid demonstrates that substituent position significantly alters biological activity, such as antioxidant efficacy or receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.